molecular formula C12H17ClFN B2593725 2-[(2-Fluorophenyl)methyl]piperidine hydrochloride CAS No. 1955492-78-0

2-[(2-Fluorophenyl)methyl]piperidine hydrochloride

Cat. No. B2593725
CAS RN: 1955492-78-0
M. Wt: 229.72
InChI Key: ZSMWNOCXPIPODX-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]piperidine hydrochloride is a chemical compound commonly used as a pharmaceutical intermediate and in research . It is used in the pharmaceutical field to synthesize piperidine compounds, which are commonly used in the treatment of mental illness and anti-allergic drugs .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 2-[(2-Fluorophenyl)methyl]piperidine hydrochloride is based on structures generated from information available in ECHA’s databases . The InChI code is 1S/C12H16FN.ClH/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11;/h1-2,5,7,11,14H,3-4,6,8-9H2;1H .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

2-[(2-Fluorophenyl)methyl]piperidine hydrochloride has a molecular weight of 229.72 . It is a powder that should be stored at room temperature .

Scientific Research Applications

Neuroleptic Agent and Brain Receptor Studies

Research has explored compounds related to "2-[(2-Fluorophenyl)methyl]piperidine hydrochloride" in the context of neuroleptic drugs and brain receptor activity. For instance, studies on neuroleptic butyrophenones and the synthesis of specific fluorinated analogs highlight the compound's relevance in neurologic and psychiatric research, including potential applications in metabolic studies and as neurotoxic analogs for understanding brain disorders (Nakatsuka, Kawahara, & Yoshitake, 1981; Berridge et al., 1993).

Synthesis and Structural Analysis

The compound's structural analogs have been analyzed for their crystal forms, showcasing the chemical's relevance in pharmaceutical formulation and the importance of its structural properties in drug design (Yokota, Uekusa, & Ohashi, 1999).

Anticancer Research

Compounds structurally related to "2-[(2-Fluorophenyl)methyl]piperidine hydrochloride" have been investigated for their potential in treating cancer, such as through the inhibition of Aurora kinase, illustrating the chemical's applicability in oncological research (ロバート ヘンリー,ジェームズ, 2006).

Pharmacokinetic and Drug Metabolism Studies

The research has also delved into the pharmacokinetics and drug metabolism of related compounds, providing insights into how such chemicals are processed in the body, which is crucial for the development of effective and safe medications (Teffera et al., 2013).

Antimicrobial and Antileukemia Activity

Studies have been conducted on the synthesis and biological activity of compounds with structural similarities, revealing their potential in antimicrobial and antileukemia applications, indicating the broader therapeutic possibilities of "2-[(2-Fluorophenyl)methyl]piperidine hydrochloride" and its analogs (Yang et al., 2009).

Serotonin Reuptake Inhibitor Applications

The compound and its related chemicals have been examined for their potential as serotonin reuptake inhibitors, with implications for treating various mental health disorders, demonstrating its applicability in the development of psychiatric medications (Miura et al., 1993).

Safety and Hazards

This compound is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11;/h1-2,5,7,11,14H,3-4,6,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMWNOCXPIPODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955492-78-0
Record name 2-[(2-fluorophenyl)methyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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